molecular formula C22H40O4 B130438 Octadecyl fumarate CAS No. 2424-62-6

Octadecyl fumarate

Cat. No. B130438
CAS RN: 2424-62-6
M. Wt: 368.5 g/mol
InChI Key: MHQJUHSHQGQVTM-HNENSFHCSA-N
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Description

Octadecyl fumarate belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of a fatty acid .


Synthesis Analysis

The free radical copolymerization of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates was carried out in toluene at 70°C using benzoyl peroxide as an initiator . 1H NMR and carbon analysis were used to determine the copolymer compositions .


Molecular Structure Analysis

The molecular formula of Octadecyl fumarate is C22H40O4 . Its average mass is 368.558 and its monoisotopic mass is 368.29266 .


Chemical Reactions Analysis

The polymerization of dialkyl fumarates shows unique characteristics different from ordinary vinyl polymerization . The high density of substituents of the resulting carboalkoxymethylene repeated units, combined with the bulkiness of the substituents lead to stiff main chains .

Scientific Research Applications

1. Pour Point Reduction and Viscosity Reduction

Octadecyl fumarate has been synthesized and used to enhance the performance of crude oil. It's been found to significantly reduce the pour point and viscosity of crude oil, making it more efficient for transport and processing Fan Hong-liang (2006).

2. Immobilization and Stabilization in Biocatalysis

This compound plays a vital role in the immobilization and stabilization of lipases on hydrophobic supports. It enhances the activity and stability of lipases against heat and organic solvents, which is beneficial in various industrial and biochemical applications J. Palomo et al. (2002).

3. Modification of Expansive Soil Properties

Research has shown that octadecyl fumarate can be used to modify the properties of expansive soil, making it more water-repellent. This modification can potentially be useful in engineering applications to improve soil stability Maosheng Wang et al. (2021).

4. Modification of Polyethylene Characteristics

The compound has been used to modify the characteristics of polyethylene, particularly in creating ultrahigh molecular weight polyethylene (UHMWPE). This has implications in materials science and engineering for producing materials with specific desired properties E. Barrera et al. (2017).

5. Enhancement of Analytical Techniques

Octadecyl fumarate contributes to advancements in analytical chemistry, particularly in liquid chromatography and mass spectrometry. It aids in the separation and analysis of complex compounds, enhancing the sensitivity and precision of these techniques A. Kaczmarkiewicz et al. (2019).

Safety And Hazards

Octadecyl fumarate is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

(Z)-4-octadecoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQJUHSHQGQVTM-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062406
Record name Octadecyl hydrogen maleate
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Octadecyl fumarate

CAS RN

2424-62-6, 1741-93-1
Record name 1-Octadecyl (2Z)-2-butenedioate
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Record name 2-Butenedioic acid (2Z)-, 1-octadecyl ester
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Record name 2-Butenedioic acid (2Z)-, 1-octadecyl ester
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Record name Octadecyl hydrogen maleate
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Record name Octadecyl hydrogen maleate
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Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 - 94 °C
Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Laschewsky, H Ringsdorf, G Schmidt - Polymer, 1988 - Elsevier
Langmuir-Blodgett multilayers of 2-eicosenoic acid and octadecyl fumarate were irradiated by ultra-violet (uv) light. The reaction was monitored by uv spectroscopy, and the …
Number of citations: 26 www.sciencedirect.com
T Otsu, M Yoshioka, A Matsumoto, K Shiraishi - Polymer bulletin, 1991 - Springer
… Dioctadecyl fumarate (DODF) and isopropyl octadecyl fumarate (iPODF) were prepared from fumaric dichloride and from its mono(acid chloride) of monoisopropyl ester with octadecyl …
Number of citations: 18 link.springer.com
S Lee, B Hillebrands, GI Stegeman… - The Journal of …, 1989 - aip.scitation.org
We have measured the elastic properties of saturated ODF, and of unpolymerized and polymerized regular ODF, ODF/ODM, and ω‐ODF Langmuir–Blodgett films by means of Brillouin …
Number of citations: 8 aip.scitation.org
IG Davidson, GG Cameron - Polymer international, 1994 - Wiley Online Library
… Abstract: The amount of octadecyl fumarate-vinyl acetate (C,,FVA) copolymer which co-crystallised with dotriacontane from dodecane solution was measured by infrared and electron …
Number of citations: 6 onlinelibrary.wiley.com
JF Rabolt, J Rabe, C Brown… - Fourier and …, 1985 - spiedigitallibrary.org
… The incorporation of double bonds into the backbone of the cadmium salt of octadecylfumarate (Cd -ODF) preserves the orientation of the hydrocarbon tails perpendicular to the surface …
Number of citations: 3 www.spiedigitallibrary.org
JD Swalen, JP Rabe, CA Brown… - Surface and Colloid …, 2012 - books.google.com
… With the polymerization of films of either octadecyl fumarate or octadecyl maleate, the vibrational bands associated with the unsaturation disappear and others increase, attributable to …
Number of citations: 0 books.google.com
JD Swalen, JP Rabe, CA Brown, JF Rabolt - Surface and Colloid Science …, 1987 - Springer
… With the polymerization of films of either octadecyl fumarate or octadecyl maleate, the vibrational bands associated with the unsaturation disappear and others increase, attributable to …
Number of citations: 0 link.springer.com
G Fan, M Zhang, W Peng, G Zhou, L Deng… - Journal of Cleaner …, 2021 - Elsevier
Synergetic cleaner disposal of coal gasification waste and waste engine oil is urgent, as the harmfulness to environment and lacks of clean and efficient technique. In this work, coal …
Number of citations: 49 www.sciencedirect.com
AAA Abdel-Azim, RM Abdel-Aziem - Journal of Polymer Research, 2001 - Springer
… (l)Thesc tables show that: The copolymcrs based on di-octadecyl fumarate and di-octadecyl maleatc do not act as PP depressants. As the concentration of these copolymcrs increases …
Number of citations: 46 link.springer.com
DF O'Brien, T Kuo, U Liman, H Lamparski - Polymer journal, 1991 - nature.com
… Other polymerizable single chain amphiphiles include vinyl stearate, octadecyl methacrylate, octadecyl fumarate, and tricosenoic acid. The introduction of synthetic double tail …
Number of citations: 10 www.nature.com

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